Tyrphostin A23
Overview
Description
Tyrphostin 23 is a well-known inhibitor of protein tyrosine kinases. It was developed in the early 1990s as a selective synthetic inhibitor of protein tyrosine kinases, which are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and metabolism . Tyrphostin 23 is structurally similar to tyrosine and is considered to prevent the binding of protein tyrosine kinases to their protein substrates .
Mechanism of Action
Tyrphostin 23, also known as Tyrphostin A23 or AG 18, is a small molecule inhibitor known for its ability to inhibit protein tyrosine kinases . This article will delve into the various aspects of its mechanism of action.
Target of Action
Tyrphostin 23 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein tyrosine kinase involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation . It also targets the Mycobacterium tuberculosis Pup Proteasome System , a unique system to Mtb and related bacterial genera .
Mode of Action
Tyrphostin 23 inhibits EGFR by binding to the ATP-binding pocket of the receptor . This prevents the receptor from interacting with its ligands, thereby hindering its activity . It also inhibits the depupylation actions of Dop on native substrate, FabD-Pup .
Biochemical Pathways
The inhibition of EGFR by Tyrphostin 23 leads to the suppression of downstream signaling pathways . This results in diverse effects on cellular processes, including cell proliferation and differentiation . It also accelerates glycolytic lactate production in cultured primary astrocytes .
Pharmacokinetics
It is known that tyrphostin 23 is a fast-reversible, non-atp competitive inhibitor .
Result of Action
The inhibition of EGFR by Tyrphostin 23 disrupts cell signaling, impeding cell proliferation and differentiation . It also demonstrates remarkable anti-inflammatory, anti-angiogenic, and anti-cancer properties . In addition, it stimulates glycolytic flux in cultured astrocytes .
Action Environment
The action of Tyrphostin 23 can be influenced by environmental factors. For instance, the presence of the phosphatase inhibitor vanadate completely abolishes the stimulation by Tyrphostin 23 of astrocytic lactate production . Furthermore, the compound’s action can be inhibited by other known inhibitors of endocytosis .
Biochemical Analysis
Biochemical Properties
Tyrphostin 23 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function. Specifically, Tyrphostin 23 is known to inhibit the function of the epidermal growth factor (EGF) receptor kinase . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .
Cellular Effects
Tyrphostin 23 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Tyrphostin 23 has been reported to stimulate glycolytic lactate production in cultured primary astrocytes . It causes a rapid, time- and concentration-dependent increase in glucose consumption and lactate release .
Molecular Mechanism
The mechanism of action of Tyrphostin 23 is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Tyrphostin 23 is known to inhibit the interaction between YXX motifs and the 2 subunit of the AP-2 adaptor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyrphostin 23 change over time. It has been observed that the stimulation of glycolytic flux by Tyrphostin 23 is reversible and completely abolished upon removal of the compound .
Metabolic Pathways
Tyrphostin 23 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, Tyrphostin 23 has been reported to greatly accelerate the tricarboxylic acid (TCA) cycle in cultured primary astrocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin 23 involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as piperidine or pyridine. The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Tyrphostin 23 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin 23 undergoes various chemical reactions, including:
Oxidation: Tyrphostin 23 can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Tyrphostin 23 can undergo nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tyrphostin 23 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Tyrphostin 25: Another member of the tyrphostin family with similar inhibitory effects on protein tyrosine kinases.
Catechol: Structurally related to tyrphostins and can modulate similar cellular processes.
Vanadate: A phosphatase inhibitor that can also affect protein tyrosine kinase activity.
Uniqueness of Tyrphostin 23
Tyrphostin 23 is unique in its ability to specifically inhibit the epidermal growth factor receptor, which is involved in various signaling pathways in cancer cells . This specificity makes it a valuable tool in cancer research and potential therapeutic development.
Properties
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXFTPMFYAJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045215 | |
Record name | ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118409-57-7 | |
Record name | Tyrphostin 23 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118409-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrphostin A23 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin A23 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYRPHOSTIN A23 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV0GCD31OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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